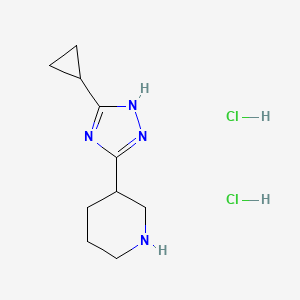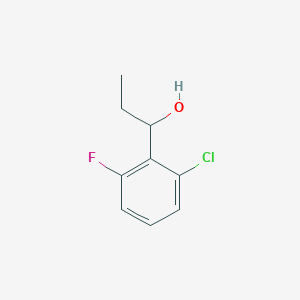
1-(2-Chloro-6-fluorophenyl)propan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
One area of scientific research involving “1-(2-Chloro-6-fluorophenyl)propan-1-ol” is the synthesis of fluorinated compounds, which are crucial in various fields including pharmaceuticals, agrochemicals, and materials science. Fluorine-containing functionalities significantly influence the physical, chemical, and biological properties of molecules. The development of environmentally friendly and efficient methods for incorporating fluorinated groups into target molecules has gained significant interest. Aqueous fluoroalkylation, for example, represents an environment-benign approach to introducing fluorinated or fluoroalkylated groups into molecules, highlighting the importance of green chemistry in fluorine chemistry (Hai‐Xia Song et al., 2018).
Environmental and Health Impact Studies
Another crucial application is the investigation of the environmental occurrence, exposure, and health risks of fluorinated chemicals, including those structurally related to “1-(2-Chloro-6-fluorophenyl)propan-1-ol”. Studies have examined the fate, effects, and toxicological profiles of various per- and polyfluoroalkyl substances (PFAS), which share similar concerns due to their persistence, bioaccumulation, and potential toxicity. Research in this field aims to understand the behavior of these compounds in the environment and their impact on human health, contributing to the development of safer and more sustainable chemical practices (G. Munoz et al., 2019).
Optoelectronic Materials
Research into the synthesis and application of fluorinated compounds extends into the field of optoelectronics as well. Compounds derived from or related to “1-(2-Chloro-6-fluorophenyl)propan-1-ol” have been investigated for their potential in creating novel optoelectronic materials. These materials are essential for the development of devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The unique properties conferred by fluorinated groups make these compounds particularly valuable in designing materials with desired electronic and photophysical characteristics, paving the way for advances in electronic and photonic technologies (G. Lipunova et al., 2018).
Propiedades
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNYTGFHRGABPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



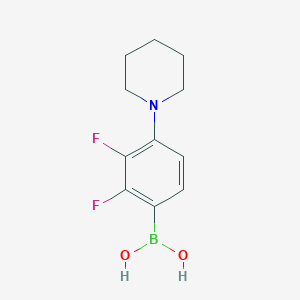
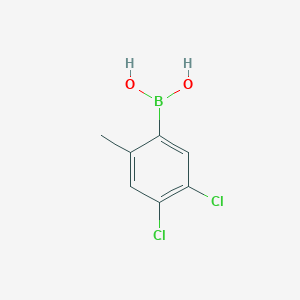
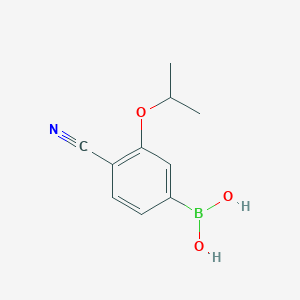
![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
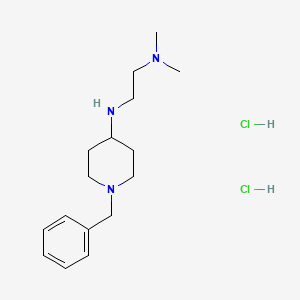
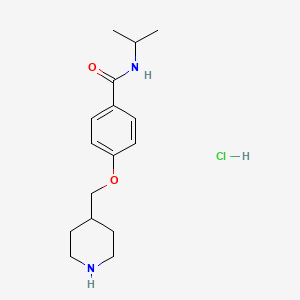
![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)
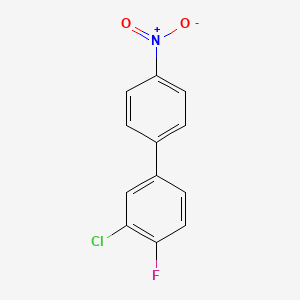
![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)
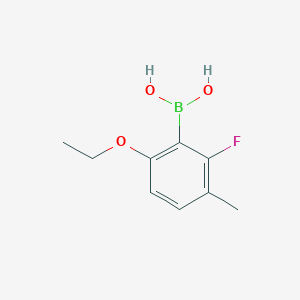
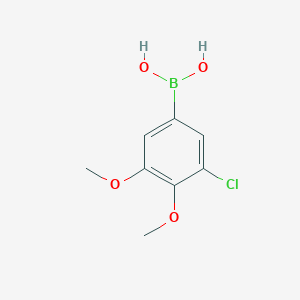
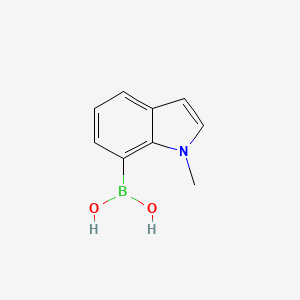
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
